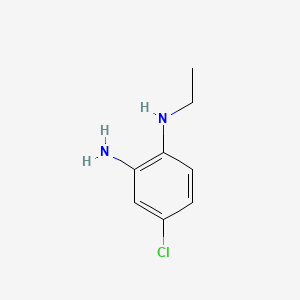

5-Chloro-2-(ethylamino)aniline

Description

The exact mass of the compound 1,2-Benzenediamine, 4-chloro-N1-ethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-N-ethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXHQRLOVDLFCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069569 | |

| Record name | 1,2-Benzenediamine, 4-chloro-N1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62476-15-7 | |

| Record name | 4-Chloro-N1-ethyl-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62476-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediamine, 4-chloro-N1-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062476157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediamine, 4-chloro-N1-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenediamine, 4-chloro-N1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-N-ethylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-(ethylamino)aniline (CAS Number: 62476-15-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(ethylamino)aniline, also known by its synonym 4-Chloro-N1-ethylbenzene-1,2-diamine, is a substituted aromatic diamine with the chemical formula C₈H₁₁ClN₂ and a molecular weight of 170.64 g/mol . This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules with potential applications in medicinal chemistry and materials science. Its bifunctional nature, possessing two amine groups with different steric and electronic environments, makes it a versatile building block for the construction of heterocyclic systems and other functionalized aromatic compounds. This guide provides a comprehensive overview of its synthesis, properties, and handling, tailored for professionals in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| CAS Number | 62476-15-7 | N/A |

| Molecular Formula | C₈H₁₁ClN₂ | N/A |

| Molecular Weight | 170.64 g/mol | N/A |

| Appearance | Not specified (likely a solid or oil) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 2,4-dichloro-1-nitrobenzene. The first step involves a nucleophilic aromatic substitution reaction to introduce the ethylamino group, followed by the reduction of the nitro group to an amine.

Experimental Protocols

Step 1: Synthesis of N-ethyl-4-chloro-2-nitroaniline

This initial step involves the reaction of 2,4-dichloro-1-nitrobenzene with ethylamine. The ethylamine selectively displaces the chlorine atom at the 2-position, which is activated by the adjacent nitro group.

-

Reactants: 2,4-dichloro-1-nitrobenzene, ethylamine, ethanol.

-

Procedure: A solution of 2,4-dichloro-1-nitrobenzene in ethanol is treated with an excess of aqueous ethylamine. The reaction mixture is heated, typically at reflux, for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, N-ethyl-4-chloro-2-nitroaniline, often precipitates as orange needles. The solid product is collected by filtration, washed with a cold ethanol-ether mixture, and dried under vacuum. A yield of approximately 89% has been reported for this reaction.[1]

Step 2: Synthesis of this compound (Reduction of N-ethyl-4-chloro-2-nitroaniline)

The second step is the reduction of the nitro group of N-ethyl-4-chloro-2-nitroaniline to the corresponding primary amine. A common and effective method for this transformation is the use of iron powder in the presence of an acid, such as ammonium chloride.

-

Reactants: N-ethyl-4-chloro-2-nitroaniline, iron powder, ammonium chloride, ethanol, water.

-

Procedure: The N-ethyl-4-chloro-2-nitroaniline is dissolved in a mixture of ethanol and a saturated aqueous solution of ammonium chloride. To this solution, iron powder is added portion-wise. The reaction mixture is then heated to reflux with vigorous stirring. The reduction is typically complete within a few hours and can be monitored by TLC. After the reaction is complete, the hot mixture is filtered to remove the iron salts. The filtrate is then concentrated under reduced pressure to remove the ethanol. The resulting aqueous residue is extracted with an organic solvent, such as ethyl acetate. The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.

Synthesis Workflow

The overall synthetic pathway can be visualized as a two-step process. The first step is a nucleophilic aromatic substitution, followed by a reduction of the nitro group.

Caption: Synthetic pathway for this compound.

Analytical Characterization

Expected Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons (likely complex multiplets in the aromatic region), and two distinct amine protons (broad singlets). |

| ¹³C NMR | Resonances for the two aliphatic carbons of the ethyl group and six distinct aromatic carbon signals. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (170.64 g/mol ) and characteristic isotopic pattern for a monochlorinated compound. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of N-H stretching (for both primary and secondary amines), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching. |

Health and Safety Information

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood.

Hazard Identification:

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

Applications in Research and Development

The primary utility of this compound lies in its role as a chemical intermediate. The presence of two nucleophilic amine groups, differentiated by their substitution pattern, allows for selective reactions to build more complex molecular architectures.

Potential Areas of Application:

-

Pharmaceutical Synthesis: As a scaffold for the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. The specific substitution pattern may be leveraged to fine-tune the pharmacological properties of target compounds.

-

Dye and Pigment Industry: Aromatic amines are foundational components in the synthesis of azo dyes and other colorants.

-

Materials Science: Incorporation into polymers or other materials where its specific electronic and structural features can impart desired properties.

The logical workflow for utilizing this compound in a research and development setting is outlined below.

Caption: R&D workflow for utilizing this compound.

Conclusion

This compound is a key chemical intermediate with significant potential for the synthesis of novel compounds in various fields, particularly in drug discovery and materials science. This guide has provided a detailed overview of its synthesis, based on established chemical transformations, along with essential information on its properties and safe handling. While detailed characterization data and specific biological applications are not widely published, its structural features suggest it is a versatile building block for further chemical exploration. Researchers and scientists are encouraged to use the provided protocols as a foundation for their synthetic endeavors involving this compound.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Chloro-2-(ethylamino)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and predicted physicochemical properties of 5-Chloro-2-(ethylamino)aniline (CAS No. 62476-15-7). Due to the limited availability of direct experimental data for this specific compound, this document outlines standardized experimental protocols for the determination of its core physicochemical properties, including melting point, boiling point, solubility, pKa, and logP. Where available, data for structurally analogous compounds are provided for comparative purposes. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other chemical research involving this or similar substituted aniline derivatives.

Introduction

This compound, also known as 4-chloro-N-ethylbenzene-1,2-diamine, is a substituted aromatic amine.[1][2] Its structure, featuring a chlorinated phenyl ring with both a primary and a secondary amine group, suggests its potential as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[3] A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, for predicting its behavior in biological systems, and for ensuring safe handling and formulation.

This guide summarizes the available data for this compound and provides detailed methodologies for the experimental determination of its key physicochemical parameters.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological environments. The following table summarizes the available and anticipated properties for this compound.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₁ClN₂ | [1] |

| Molecular Weight | 170.64 g/mol | [1] |

| CAS Number | 62476-15-7 | [1] |

| Appearance | Data not available | - |

| Melting Point | Data not available | See Protocol 3.1 |

| Boiling Point | Data not available | See Protocol 3.2 |

| Water Solubility | Data not available (Predicted: Slightly soluble) | See Protocol 3.3 |

| pKa | Data not available (Predicted: ~4-5 for anilinium ion) | See Protocol 3.4 |

| logP | Data not available (Predicted: ~2-3) | See Protocol 3.5 |

Note: Predicted values are based on the properties of structurally similar compounds such as N-ethylaniline and various chloroanilines.[4][5][6][7][8][9]

Experimental Protocols

The following sections provide detailed experimental protocols for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a rapid rate to determine an approximate melting range. c. The apparatus is allowed to cool. d. A second sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point. e. The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (clear point) are recorded as the melting range.

-

Purity Indication: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Determination of Boiling Point

For liquid compounds, the boiling point is a characteristic physical property.

Methodology: Thiele Tube Method

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Procedure: a. The side arm of the Thiele tube is gently heated. b. As the temperature rises, a stream of bubbles will emerge from the capillary tube. c. Heating is discontinued, and the oil bath is allowed to cool slowly. d. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Aqueous Solubility

Solubility in water is a critical parameter for drug development and environmental fate assessment.

Methodology: Shake-Flask Method

-

Procedure: a. An excess amount of this compound is added to a known volume of deionized water in a sealed flask. b. The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. c. The suspension is then filtered or centrifuged to remove undissolved solid. d. The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Expression of Solubility: The solubility is typically expressed in mg/L or mol/L. The solubility of chloroanilines is generally low in water but can be influenced by pH and temperature.[10]

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa refers to its conjugate acid.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

-

Titration: a. The solution is titrated with a standardized solution of a strong acid (e.g., HCl). b. The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: a. A titration curve (pH vs. volume of titrant added) is plotted. b. The pKa is determined from the pH at the half-equivalence point. The pKa of the anilinium ion of N-ethylaniline is approximately 5.12.[4]

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key parameter in predicting its pharmacokinetic properties.

Methodology: HPLC-based Determination

-

Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its logP value.

-

Procedure: a. A calibration curve is generated by injecting a series of standard compounds with known logP values onto a C18 reverse-phase HPLC column and recording their retention times. b. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer. c. This compound is then injected under the same chromatographic conditions. d. The logP of the compound is determined from its retention time using the calibration curve. The logP of N-ethylaniline is reported to be 2.16.[5]

Analytical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive analytical characterization of a substituted aniline such as this compound.

References

- 1. Page loading... [guidechem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloroaniline CAS#: 95-51-2 [m.chemicalbook.com]

- 7. 2-氯苯胺 ≥99.5% (GC) | Sigma-Aldrich [sigmaaldrich.cn]

- 8. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to 5-Chloro-2-(ethylamino)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical considerations for 5-Chloro-2-(ethylamino)aniline (CAS No: 62476-15-7). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also presents generalized experimental protocols for its synthesis and analysis based on established methods for structurally similar substituted anilines. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into the characterization and potential applications of this molecule.

Molecular Structure and Properties

This compound, also known by its synonym 4-Chloro-N1-ethyl-1,2-benzenediamine, is a substituted aniline derivative. The molecular structure consists of a benzene ring substituted with a chlorine atom, a primary amine group (-NH2), and a secondary ethylamino group (-NHCH2CH3) at positions 5, 2, and 1, respectively.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H11ClN2 | [1] |

| Molecular Weight | 170.64 g/mol | [1] |

| CAS Number | 62476-15-7 | [1] |

| Canonical SMILES | CCNc1ccc(Cl)cc1N | Derived from InChIKey |

| InChIKey | BYXHQRLOVDLFCT-UHFFFAOYSA-N | N/A |

Synthesis and Characterization

Proposed Synthetic Pathway

A generalized approach to the synthesis of N-alkylated phenylenediamines often involves the reaction of a phenylenediamine with an alkyl halide in the presence of a base. An alternative route could be the reduction of an N-ethylated nitroaniline.

Caption: A logical workflow for the synthesis and analysis of this compound.

Experimental Protocols

The following are generalized protocols that may be adapted for the synthesis and analysis of this compound.

Protocol 1: Generalized N-Ethylation of a Phenylenediamine

-

Reaction Setup: In a round-bottom flask, dissolve the starting chloro-phenylenediamine in a suitable aprotic solvent (e.g., acetonitrile or DMF).

-

Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) to the solution and stir.

-

Alkylation: Slowly add one equivalent of an ethylating agent (e.g., ethyl iodide or ethyl bromide) to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be employed for the analysis of this compound.[2]

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, potentially with a modifier like formic acid for mass spectrometry compatibility.[2]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Biological and Chemical Significance

Substituted anilines are a class of compounds with diverse biological activities and are common scaffolds in medicinal chemistry. They are known to undergo metabolic transformations, primarily through N-dealkylation and ring hydroxylation. The specific biological pathways and pharmacological profile of this compound are not well-documented in the literature. However, related chlorinated phenylenediamines have been noted for their use as intermediates in the synthesis of dyes and pharmaceuticals.

The metabolism of N-substituted anilines is an important consideration in drug development, as the metabolic products can have different efficacy and toxicity profiles compared to the parent compound. Enzymes primarily in the liver are responsible for these transformations.

Conclusion

This compound is a substituted aniline with potential applications in chemical synthesis and drug discovery. This guide has provided a summary of its known molecular properties and has outlined generalized protocols for its synthesis and analysis based on established chemical principles for analogous compounds. Further experimental investigation is required to fully elucidate the specific chemical, physical, and biological properties of this molecule. Researchers are encouraged to use the information presented herein as a starting point for their studies, with the understanding that optimization of the described methods will likely be necessary.

References

An In-depth Technical Guide to the Synthesis of 4-chloro-N1-ethylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a robust synthetic pathway for 4-chloro-N1-ethylbenzene-1,2-diamine. The synthesis is presented as a two-step process, commencing with the N-ethylation of 4-chloro-2-nitroaniline, followed by the chemoselective reduction of the intermediate nitro compound. This guide includes detailed experimental protocols, tabulated quantitative data from analogous reactions, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of 4-chloro-N1-ethylbenzene-1,2-diamine is efficiently achieved through a two-step sequence. The first step involves the selective mono-N-ethylation of the starting material, 4-chloro-2-nitroaniline. The resulting intermediate, N-ethyl-4-chloro-2-nitroaniline, is then subjected to a reduction reaction that selectively converts the nitro group to an amine, yielding the target diamine. This approach is advantageous due to the commercial availability of the starting materials and the high yields typically associated with these transformations.

Caption: Synthetic workflow for 4-chloro-N1-ethylbenzene-1,2-diamine.

Experimental Protocols

The following protocols are based on established methodologies for N-alkylation of anilines and chemoselective nitro group reductions.

Step 1: Synthesis of N-ethyl-4-chloro-2-nitroaniline

This procedure details the N-ethylation of 4-chloro-2-nitroaniline.

-

Materials:

-

4-chloro-2-nitroaniline

-

Ethyl iodide (or other suitable ethylating agent)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-nitroaniline (1.0 eq).

-

Add anhydrous potassium carbonate (1.5 eq) to the flask.

-

Introduce anhydrous DMF as the solvent to create a stirrable suspension.

-

Add ethyl iodide (1.2 eq) to the mixture.

-

Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

The solid product will precipitate. Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of a cold ethanol-ether mixture.

-

Dry the product under vacuum to yield N-ethyl-4-chloro-2-nitroaniline as orange needles.[1]

-

Step 2: Synthesis of 4-chloro-N1-ethylbenzene-1,2-diamine

This protocol describes the reduction of the nitro group using iron powder, a method well-regarded for its chemoselectivity, especially in the presence of halides.[2][3]

-

Materials:

-

N-ethyl-4-chloro-2-nitroaniline

-

Iron powder (Fe), fine grade

-

Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

-

Ethanol (EtOH)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, suspend N-ethyl-4-chloro-2-nitroaniline (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 ratio).

-

Add iron powder (3.0-5.0 eq) to the suspension.

-

Heat the mixture to reflux (approximately 70-80 °C).

-

Slowly add a catalytic amount of concentrated HCl or glacial acetic acid to initiate the reduction. The reaction is exothermic.

-

Continue to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting nitro compound.

-

After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate or a dilute NaOH solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude 4-chloro-N1-ethylbenzene-1,2-diamine.

-

The product can be further purified by column chromatography or recrystallization if necessary.

-

Data Presentation

The following tables summarize quantitative data for the key reaction steps, derived from literature reports of the specific precursor synthesis and analogous reduction reactions.

Table 1: Synthesis of N-ethyl-4-chloro-2-nitroaniline

| Parameter | Value | Reference |

| Starting Material | 4-chloro-2-nitroaniline | [1] |

| Product | N-ethyl-4-chloro-2-nitroaniline | [1] |

| Yield | 89% | [1] |

| Melting Point | 90-91 °C | [1] |

| Appearance | Orange needles | [1] |

Table 2: Reduction of Aromatic Nitro Compounds using Iron Powder

This table presents data from various sources on the reduction of substituted nitroarenes, demonstrating the efficacy and selectivity of the iron-based reduction method.

| Substrate | Product | Reagents | Yield | Reference |

| p-Nitroacetophenone | p-Aminoacetophenone | Fe, AcOH, EtOH, H₂O | 77% | [3] |

| m-Nitroacetophenone | m-Aminoacetophenone | Fe, AcOH, EtOH, H₂O | 85% | [3] |

| 4-Bromonitrobenzene | 4-Bromoaniline | Fe, AcOH, EtOH, H₂O | 98% | [3] |

| 2-Chloronitrobenzene | 2-Chloroaniline | Fe, HCl, MeOH | 92-94% | [4] |

| 4-Nitroaniline | p-Phenylenediamine | Fe, HCl | High | [5] |

Signaling Pathways and Logical Relationships

The logical progression of the synthesis is straightforward, with the product of the first reaction serving as the substrate for the second.

References

An In-Depth Technical Guide to the Safety of 5-Chloro-2-(ethylamino)aniline

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

5-Chloro-2-(ethylamino)aniline is a substituted aniline derivative. Due to its chemical structure, it should be handled with care, assuming potential hazards similar to other chlorinated anilines.

| Property | Value | Source |

| IUPAC Name | This compound | P&S Chemicals[1] |

| Synonyms | 4-chloro-N-ethylbenzene-1,2-diamine, N1-Aethyl-4-chlor-o-phenylendiamin | Guidechem[2], P&S Chemicals[1] |

| CAS Number | 62476-15-7 | Guidechem[2], P&S Chemicals[1] |

| Molecular Formula | C8H11ClN2 | Guidechem[2], P&S Chemicals[1] |

| Molecular Weight | 170.64 g/mol | Guidechem[2] |

Note: Experimental physical properties such as melting point, boiling point, and solubility for this compound are not consistently reported in publicly available sources.

Hazard Identification and Classification

Based on the GHS classification provided by suppliers, this compound is considered hazardous. The primary hazards are related to skin, eye, and respiratory irritation.

| Hazard Class | Category | GHS Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation |

Source: Guidechem[2]

General Aniline Hazards: It is prudent to consider the general hazards associated with aniline compounds, which can be absorbed through the skin and may cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[3] Some anilines are also suspected carcinogens.[3]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. The hazard classifications are typically derived from data submitted to regulatory bodies or from internal studies conducted by chemical suppliers.

Signaling Pathways and Workflows

Hazard Identification and Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the logical flow from hazard identification to the selection of appropriate personal protective equipment.

Caption: Hazard to PPE Workflow Diagram

First-Aid Response Protocol

This diagram outlines the recommended first-aid measures in case of accidental exposure to this compound.

Caption: First-Aid Measures Workflow

Safe Handling and Storage

Handling:

-

Wash hands and any exposed skin thoroughly after handling.[2][4]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[2][4]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][4]

Storage:

-

Protect from direct sunlight as the material may darken in color during storage.[6]

-

Store under an inert atmosphere.[6]

Incompatible Materials:

Exposure Controls and Personal Protection

Engineering Controls:

-

Ensure adequate ventilation, especially in confined areas. Use of a chemical fume hood is recommended.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6]

-

Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][6]

First-Aid Measures

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if irritation persists.[6][7]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[6]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][6]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]

-

Specific Hazards: No information is available for the specific compound. However, combustion of similar compounds can produce hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[8]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[4]

Toxicological Information

Ecological Information

No specific ecotoxicity data for this compound was found. However, many aniline derivatives are toxic to aquatic life with long-lasting effects.[5] Therefore, release into the environment should be avoided.

This technical guide provides a summary of the currently available safety information for this compound. Due to significant data gaps, a cautious approach is strongly advised. Always consult the original supplier's documentation and perform a comprehensive risk assessment before handling this chemical.

References

- 1. pschemicals.com [pschemicals.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. und-nd.newlook.safeschoolssds.com [und-nd.newlook.safeschoolssds.com]

A Technical Guide to the Solubility of 5-Chloro-2-(ethylamino)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2-(ethylamino)aniline. Due to the limited availability of specific experimental data in public literature, this document focuses on predicting the compound's solubility based on its physicochemical properties and the general behavior of aromatic amines. Furthermore, a detailed, generalized experimental protocol for determining the solubility of this compound in various organic solvents is provided to guide researchers in their laboratory work.

Introduction

This compound, a substituted aniline derivative, is a compound of interest in various fields of chemical synthesis and drug discovery. Understanding its solubility in organic solvents is crucial for its application in reaction chemistry, purification processes, formulation development, and pharmacokinetic studies. This guide aims to provide a predictive understanding of its solubility and a practical framework for its experimental determination.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | P&S Chemicals[1] |

| CAS Number | 62476-15-7 | P&S Chemicals[1] |

| Molecular Formula | C₈H₁₁ClN₂ | P&S Chemicals[1] |

| Molecular Weight | 170.64 g/mol | - |

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like." The molecular structure of this compound features both polar (amino groups) and non-polar (chlorinated benzene ring, ethyl group) moieties. This amphiphilic nature suggests that its solubility will vary significantly with the polarity of the solvent.

Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[2] However, for aromatic amines like this compound, the hydrophobic nature of the benzene ring significantly reduces water solubility.[3] Conversely, aromatic amines tend to be soluble in organic solvents.[2][4] The presence of the chloro and ethyl groups further contributes to the lipophilic character of the molecule.

Based on these principles, a qualitative solubility profile in common organic solvents can be predicted as follows:

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Hexane | 0.1 | Low to Moderate | The non-polar nature of hexane will interact favorably with the benzene ring and ethyl group, but the polar amino groups may limit high solubility. |

| Toluene | 2.4 | High | The aromatic nature of toluene will have strong favorable interactions with the benzene ring of the solute. |

| Diethyl Ether | 2.8 | High | The moderate polarity and hydrogen bond accepting capability of the ether oxygen can interact with the amino groups, while the ethyl groups are compatible with the non-polar parts of the solute. |

| Dichloromethane | 3.1 | High | A good solvent for many organic compounds, its polarity is suitable for dissolving molecules with both polar and non-polar features. |

| Acetone | 5.1 | High | The polar aprotic nature and hydrogen bond accepting capability of acetone will facilitate dissolution. |

| Ethanol | 5.2 | High | The ability of ethanol to act as both a hydrogen bond donor and acceptor will lead to strong interactions with the amino groups, and its alkyl chain is compatible with the non-polar regions. |

| Methanol | 6.6 | Moderate to High | Similar to ethanol, but its higher polarity might lead to slightly lower solubility compared to less polar alcohols if the non-polar characteristics of the solute dominate. |

| Water | 10.2 | Low | The large hydrophobic surface area of the molecule will likely lead to poor solubility in the highly polar, hydrogen-bonded network of water. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume (e.g., 2 mL) of the selected organic solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded (e.g., 25 °C).

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

Determine the mass of the filtered solution.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solute is obtained.

-

Calculate the solubility as the mass of the dissolved solid per mass or volume of the solvent.

-

-

Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Express the solubility in standard units such as g/100 mL, mg/mL, or mol/L.

-

Report the temperature at which the solubility was determined.

-

Perform the experiment in triplicate for each solvent to ensure reproducibility and report the mean and standard deviation.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Spectroscopic and Spectrometric Analysis of 5-Chloro-2-(ethylamino)aniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral and spectrometric data for 5-Chloro-2-(ethylamino)aniline, a substituted aniline derivative of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document presents predicted spectral data based on analogous compounds, alongside established analytical methodologies. This guide serves as a practical reference for the characterization of this compound and similar molecules.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds, such as 5-Chloro-2-(propan-2-yl)aniline.[1]

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | ~6.5 - 7.2 | Multiplet | - |

| NH | ~3.5 - 4.5 | Broad Singlet | - |

| CH₂ | ~3.1 - 3.3 | Quartet | ~7.2 |

| CH₃ | ~1.2 - 1.4 | Triplet | ~7.2 |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm (CDCl₃) |

| Aromatic C-Cl | ~128 - 132 |

| Aromatic C-N | ~145 - 149 |

| Other Aromatic C | ~115 - 125 |

| CH₂ | ~38 - 42 |

| CH₃ | ~14 - 16 |

Table 3: Predicted IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H | ~3400 - 3450 | Asymmetric Stretch |

| N-H | ~3300 - 3350 | Symmetric Stretch |

| C-H (Aromatic) | ~3000 - 3100 | Stretch |

| C-H (Aliphatic) | ~2850 - 2970 | Stretch |

| C=C (Aromatic) | ~1600 - 1620 | Stretch |

| N-H | ~1580 - 1600 | Bend |

| C-N | ~1250 - 1350 | Stretch |

| C-Cl | ~700 - 800 | Stretch |

Table 4: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted [M]⁺ (m/z) | Predicted Key Fragments (m/z) |

| Electron Ionization (EI) | 170/172 (due to ³⁵Cl/³⁷Cl isotopes) | 155/157 ([M-CH₃]⁺), 142/144 ([M-C₂H₄]⁺), 127 ([M-C₂H₅, -H]⁺) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral and spectrometric data. These are generalized protocols and may require optimization for specific instrumentation.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

Instrumentation and Data Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Temperature: 25 °C.

-

¹H NMR Acquisition:

-

A standard single-pulse sequence is used.

-

Acquire 16-64 scans depending on the sample concentration to achieve a good signal-to-noise ratio.

-

Set a relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[1]

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is typically used.

-

A longer acquisition time and a higher number of scans are generally required compared to ¹H NMR.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

-

Solid Samples (KBr Pellet Method):

-

Grind a small amount of the sample with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet.

-

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.[2]

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically performed.

-

Data Acquisition: Record a background spectrum of the empty sample holder or the clean ATR crystal. Then, record the sample spectrum. The final spectrum is usually presented as transmittance or absorbance versus wavenumber.[1][2]

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a volatile solvent like methanol or acetonitrile.

-

For electrospray ionization (ESI), the addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.[2]

Instrumentation and Data Acquisition:

-

Mass Spectrometer: An instrument capable of electron ionization (EI) or electrospray ionization (ESI), often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization Mode: Positive ion mode is common for anilines to observe the protonated molecule [M+H]⁺ in ESI.[2] EI is used to generate fragment ions.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or orbitrap analyzer can be used.

-

Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio of the molecular ion and its fragment ions, which helps in confirming the molecular weight and structure. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

Workflow and Data Integration

The characterization of this compound follows a logical workflow to ensure unambiguous identification and structural elucidation.

References

A Comprehensive Technical Guide to 5-Chloro-2-(ethylamino)aniline for Researchers and Drug Development Professionals

Introduction: 5-Chloro-2-(ethylamino)aniline is a substituted aromatic amine with potential applications as a building block in the synthesis of more complex molecules in the pharmaceutical and chemical industries. This technical guide provides a detailed overview of its chemical properties, commercial availability, and a plausible experimental protocol for its synthesis. Due to a lack of extensive published research on this specific compound, this guide also includes a proposed synthetic route to facilitate its accessibility for research and development purposes.

Core Compound Data

The following table summarizes the key chemical identifiers and properties of this compound.

| Parameter | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 62476-15-7 | [1][2] |

| Molecular Formula | C8H11ClN2 | [1][2] |

| Molecular Weight | 170.64 g/mol | [2] |

| Synonyms | 4-chloro-N-ethylbenzene-1,2-diamine, N1-ethyl-4-chlorobenzene-1,2-diamine | [1] |

Commercial Availability

This compound is available from several commercial chemical suppliers. Researchers can procure this compound for laboratory and development purposes. The table below lists some of the known suppliers.

| Supplier | Website | Notes |

| Oakwood Chemical | --INVALID-LINK-- | Lists CAS number and molecular formula.[2] |

| P&S Chemicals | --INVALID-LINK-- | Provides IUPAC name, CAS number, and synonyms.[1] |

| VSNCHEM | --INVALID-LINK-- | Lists product under catalog number VZ30191. |

| HXCHEM | --INVALID-LINK-- | Provides chemical name and CAS number. |

| Dayang Chem | --INVALID-LINK-- | Lists the compound and indicates synthesis capacity. |

Note: Availability and purity levels should be confirmed directly with the suppliers.

Proposed Synthesis Protocol

While this compound is commercially available, a detailed experimental protocol for its synthesis is not readily found in published literature. Therefore, a plausible synthetic route based on the well-established method of reductive amination is proposed below. This protocol is intended as a starting point for laboratory synthesis.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Methodology:

Objective: To synthesize this compound via reductive amination of 4-chloro-1,2-phenylenediamine with acetaldehyde.

Materials:

-

4-Chloro-1,2-phenylenediamine

-

Acetaldehyde

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas or a hydrogen donor (e.g., ammonium formate)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine (1 equivalent) in ethanol under an inert atmosphere.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Aldehyde Addition: To the stirred suspension, add acetaldehyde (1.1 equivalents) dropwise at room temperature.

-

Reduction:

-

Method A (Hydrogenation): Seal the reaction vessel, evacuate the inert atmosphere, and introduce hydrogen gas (balloon or pressurized system). Stir the reaction mixture vigorously at room temperature.

-

Method B (Transfer Hydrogenation): If using a hydrogen donor like ammonium formate, add it to the reaction mixture (3-5 equivalents) and heat the reaction to a moderate temperature (e.g., 40-60 °C).

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Disclaimer: This is a proposed synthetic protocol and has not been optimized. Reaction conditions, including solvent, temperature, and reaction time, may require optimization for best results. Standard laboratory safety procedures should be followed at all times.

Potential Applications and Logical Relationships

While specific, documented applications of this compound are scarce in publicly available literature, its structure suggests its utility as an intermediate in the synthesis of various target molecules. The presence of two amine groups with different reactivities and a chloro-substituent on the aromatic ring makes it a versatile building block.

Caption: Potential synthetic utility of the core compound.

The diagram above illustrates the potential synthetic pathways originating from this compound. The vicinal diamine moiety can be utilized in condensation reactions to form heterocyclic structures like benzimidazoles, which are common scaffolds in medicinal chemistry. The primary amine is also susceptible to acylation or sulfonylation, allowing for the introduction of various functional groups. Furthermore, the aromatic ring itself can undergo further substitution reactions, making this compound a versatile starting material for the synthesis of a diverse range of target molecules with potential biological activity.

References

Purity Standards for 5-Chloro-2-(ethylamino)aniline: A Technical Guide for Research Professionals

An in-depth examination of the analytical methodologies and purity benchmarks essential for the reliable use of 5-Chloro-2-(ethylamino)aniline in scientific research and drug development.

This technical guide provides a comprehensive overview of the purity standards, analytical methods, and impurity considerations for this compound (CAS No. 62476-15-7), a key intermediate in various synthetic applications. Ensuring the purity and quality of this reagent is paramount for the integrity and reproducibility of research outcomes. This document outlines typical specifications, detailed experimental protocols for purity assessment, and potential impurity profiles based on common synthetic routes and degradation pathways.

Core Purity Specifications

The quality of this compound for research purposes is determined by a set of critical parameters. While specific requirements may vary based on the application, the following table summarizes typical purity specifications for a research-grade substance. These values are derived from standards for analogous substituted anilines used in the pharmaceutical industry.

| Parameter | Specification | Analytical Method(s) |

| Appearance | Light yellow to brown crystalline solid or liquid | Visual Inspection |

| Identity | Conforms to the structure of this compound | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), FTIR |

| Purity (Assay) | ≥ 98.0% | HPLC, GC |

| Individual Impurity | ≤ 0.5% | HPLC, GC |

| Total Impurities | ≤ 1.5% | HPLC, GC |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Residue on Ignition | ≤ 0.1% | USP <281> |

| Heavy Metals | ≤ 20 ppm | ICP-MS or ICP-OES |

Analytical Methodologies for Purity Determination

Accurate determination of the purity of this compound requires a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods for assay and impurity profiling.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.

Experimental Protocol: HPLC Purity Assay

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic Acid).

-

Gradient Example: Start at 30% Acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile. Dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.[1]

-

Data Analysis: The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds and provides both quantitative purity data and structural information for impurity identification.

Experimental Protocol: GC-MS Purity and Impurity Profiling

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A nonpolar capillary column, such as a DB-5ms (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-450 m/z.

-

Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.

-

Data Analysis: Purity is determined by the area percentage of the main peak. Impurities are identified by their mass spectra and fragmentation patterns.

Common Impurities and Their Origins

Impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation. Understanding potential impurities is crucial for developing robust analytical methods and ensuring product quality. A plausible synthetic route for a related compound, 5-Chloro-2-(propan-2-yl)aniline, involves the alkylation of a chloroaniline precursor followed by reduction of a nitro group.[2][3] Extrapolating from this, potential impurities for this compound could include:

| Impurity | Potential Origin |

| Starting Materials | Unreacted 4-chloro-2-nitroaniline or 5-chloro-2-nitroaniline. |

| Isomeric Impurities | Other chloroethylanilines formed due to non-selective reactions. |

| Over-Alkylated Products | Di-ethylated aniline derivatives. |

| Oxidation Products | Formed during synthesis or upon storage. |

| Residual Solvents | Solvents used in the synthesis and purification process (e.g., Dichloromethane, Ethyl Acetate).[2] |

Stability and Storage

This compound is expected to be stable under recommended storage conditions.[4] However, like many anilines, it may be sensitive to light, air, and high temperatures, potentially leading to discoloration and degradation. It is advisable to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.

Visualizations

Logical Workflow for Purity Assessment

Caption: A logical workflow for the comprehensive purity assessment of this compound.

Potential Impurity Profile

Caption: A diagram illustrating the potential sources and types of impurities in this compound.

Decision Tree for Out-of-Specification (OOS) Results

Caption: A decision tree for handling out-of-specification results for this compound.

References

Unlocking Potential: A Technical Guide to the Research Applications of Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals

Substituted anilines, a versatile class of aromatic amines, are foundational scaffolds in a multitude of scientific disciplines. Their unique electronic and structural properties, readily tunable through substitution on the aromatic ring or the amino group, have positioned them as indispensable building blocks in medicinal chemistry, materials science, and synthetic organic chemistry. This technical guide provides an in-depth exploration of the core research applications of substituted anilines, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows.

Medicinal Chemistry: Targeting Disease with Precision

Substituted anilines are privileged structures in drug discovery, frequently appearing as key pharmacophores in a wide array of therapeutic agents.[1] Their ability to form crucial hydrogen bonds and engage in various non-covalent interactions with biological targets makes them ideal candidates for the design of enzyme inhibitors and receptor modulators.[2] However, it is important to note that the aniline motif can sometimes be associated with metabolic instability and toxicity, leading to research into bioisosteric replacements to mitigate these potential liabilities.[3][4][5][6]

Kinase Inhibitors: A Case Study in Cancer Therapy

Protein kinases are a major class of enzymes often dysregulated in cancer, making them prime targets for therapeutic intervention.[2] Substituted anilines have been extensively utilized in the development of potent and selective kinase inhibitors.[1]

Dual Mer/c-Met Kinase Inhibitors: The receptor tyrosine kinases Mer and c-Met are frequently overexpressed in various tumors and play crucial roles in cell survival, proliferation, and metastasis.[3][4] Dual inhibitors targeting both kinases offer a promising strategy for effective cancer treatment. A series of 2-substituted aniline pyrimidine derivatives have shown significant potential in this area.[1][3]

| Compound | Mer IC₅₀ (nM) | c-Met IC₅₀ (nM) | Antiproliferative Activity (Cell Line, IC₅₀) |

| 18c | 18.5 ± 2.3 | 33.6 ± 4.3 | HepG2, MDA-MB-231, HCT116 (comparable to Cabozantinib) |

| 17c | 6.4 ± 1.8 | 26.1 ± 7.7 | HepG2, MDA-MB-231, HCT116 (significant activity) |

| 14a | 7.9 ± 1.3 | Weaker than Mer | Not specified |

| 14b | 9.4 ± 1.5 | Weaker than Mer | Not specified |

| 14g | 7.1 ± 0.9 | Weaker than Mer | Not specified |

Data sourced from references:[1][2][3][4][5]

The diagram below illustrates the simplified signaling cascade initiated by Hepatocyte Growth Factor (HGF) binding to the c-Met receptor and the subsequent inhibition by a substituted aniline-based dual inhibitor. Aberrant activation of this pathway, through overexpression or mutation, can drive tumor growth, survival, and metastasis.[7][8][9][10] The substituted aniline inhibitor competes with ATP for the kinase domain's binding pocket, preventing autophosphorylation and the activation of downstream effectors like PI3K/AKT and RAS/MAPK pathways.

General Synthesis of 2-Substituted Aniline Pyrimidine Derivatives (e.g., compounds 18a-o): [3]

-

Reaction Setup: To a mixture of the appropriate pyrimidine intermediate (1.2 mmol) and the desired substituted aniline (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 8 mL), add p-toluenesulfonic acid (PTSA, 4.0 mmol).

-

Reaction Conditions: Stir the mixture at 90 °C for 4 hours under a nitrogen atmosphere.

-

Work-up: Cool the reaction solution to room temperature. Pour the solution into ice water (100 mL).

-

Isolation: Collect the resulting precipitate by filtration. Wash the solid with water and dry under vacuum.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a dichloromethane/methanol gradient (e.g., 100:1 to 40:1), to afford the final compound.

In Vitro Mer Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay): [11][12]

-

Reagent Preparation: Prepare a 3X compound solution by serially diluting the test inhibitor (e.g., in 1X Kinase Buffer A with DMSO). Prepare a 3X kinase/antibody mixture (e.g., Mer Kinase and Europium-labeled anti-tag antibody in buffer). Prepare a 3X tracer solution (Alexa Fluor™ 647-labeled ATP-competitive tracer).

-

Assay Procedure (384-well plate):

-

Add 5 µL of the 3X test compound solution to the assay wells.

-

Add 5 µL of the 3X kinase/antibody mixture to all wells.

-

Add 5 µL of the 3X tracer solution to all wells.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability | Sciety [sciety.org]

- 6. benchchem.com [benchchem.com]

- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel therapeutic inhibitors of the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Notes and Protocols: 5-Chloro-2-(ethylamino)aniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(ethylamino)aniline, with the CAS number 62476-15-7, is a substituted aromatic diamine that holds potential as a versatile intermediate in various organic syntheses. Its structure, featuring a chlorine atom and an ethylamino group on the aniline backbone, provides a unique combination of steric and electronic properties that can be exploited in the construction of complex molecules. This document provides an overview of its potential applications, drawing parallels from structurally similar compounds, and outlines detailed, representative experimental protocols for its synthesis and use. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, the following protocols are based on established methods for analogous substituted anilines.

Chemical Properties

A summary of the key chemical properties for this compound is provided below.

| Property | Value | Source |

| CAS Number | 62476-15-7 | [1] |

| Molecular Formula | C₈H₁₁ClN₂ | [1] |

| Molecular Weight | 170.64 g/mol | [1] |

Potential Applications

Based on the reactivity of similar substituted anilines, this compound is a promising candidate for the following applications:

-

Intermediate in Dye Synthesis: Anilines are fundamental building blocks in the synthesis of azo dyes. The primary amino group of this compound can be diazotized and coupled with various aromatic compounds to produce a range of colored dyes. The chloro and ethylamino substituents can influence the final color and fastness properties of the dye.

-

Precursor in Pharmaceutical Synthesis: The substituted aniline motif is prevalent in many biologically active compounds. This molecule could serve as a starting material for the synthesis of novel therapeutic agents, where the specific substitution pattern could be crucial for modulating pharmacological activity. Analogous chloro-anilines are used in the development of kinase inhibitors and other targeted therapies.

-

Building Block for Agrochemicals: Substituted anilines are also important intermediates in the agrochemical industry for the synthesis of herbicides, pesticides, and fungicides.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound and its potential use in azo dye synthesis. These protocols are based on well-established chemical transformations for similar molecules.

Protocol 1: Synthesis of this compound

This proposed two-step synthesis involves the reduction of a commercially available nitroaniline precursor followed by N-alkylation.

Step 1: Reduction of 5-Chloro-2-nitroaniline to 4-Chloro-1,2-phenylenediamine

-

Materials: 5-Chloro-2-nitroaniline, Iron powder, Ammonium chloride, Ethanol, Water.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of iron powder (3 equivalents) and ammonium chloride (0.5 equivalents) in a 2:1 mixture of ethanol and water.

-

Heat the suspension to reflux (approximately 80-90 °C).

-

Add a solution of 5-Chloro-2-nitroaniline (1 equivalent) in ethanol dropwise to the refluxing mixture.

-

After the addition is complete, continue to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield 4-Chloro-1,2-phenylenediamine. Further purification can be achieved by column chromatography if necessary.

-

Step 2: Selective N-Ethylation of 4-Chloro-1,2-phenylenediamine

-

Materials: 4-Chloro-1,2-phenylenediamine, Acetaldehyde, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas.

-

Procedure:

-

Dissolve 4-Chloro-1,2-phenylenediamine (1 equivalent) and acetaldehyde (1.1 equivalents) in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by TLC analysis.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

-

Rinse the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purify the crude product by column chromatography on silica gel to obtain the final product.

-

| Step | Reactant | Product | Typical Yield (%) | Purity (%) |

| 1 | 5-Chloro-2-nitroaniline | 4-Chloro-1,2-phenylenediamine | 85-95 | >95 (crude) |

| 2 | 4-Chloro-1,2-phenylenediamine | This compound | 70-85 | >98 (after chromatography) |

Note: Yields and purity are estimates based on similar reactions and are dependent on the specific reaction conditions and purification methods employed.

Protocol 2: Synthesis of a Representative Azo Dye

This protocol describes the diazotization of this compound and its subsequent coupling with a coupling agent (e.g., 2-naphthol) to form an azo dye.

-

Materials: this compound, Sodium nitrite, Hydrochloric acid, 2-Naphthol, Sodium hydroxide, Ice.

-

Procedure:

-

Diazotization:

-

Dissolve this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Coupling:

-

In a separate beaker, dissolve 2-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure complete coupling.

-

-

Isolation:

-

Filter the precipitated dye using vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the dye in a desiccator or a vacuum oven at a low temperature.

-

-

Visualizations

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis and application of this compound.